1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one
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Overview
Description
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a heterocyclic compound featuring two oxazole rings Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can be synthesized through various methods. Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production of oxazole derivatives often employs the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert oxazole rings to oxazolines or other reduced forms.
Substitution: Electrophilic aromatic substitution can occur at the C-5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution typically requires strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acids, while reduction can produce oxazolines.
Scientific Research Applications
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . This compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler compound with one oxazole ring.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its dual oxazole rings, which enhance its ability to interact with multiple biological targets simultaneously. This structural feature distinguishes it from simpler oxazole derivatives and contributes to its diverse range of applications .
Properties
CAS No. |
55315-71-4 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-10(15-12-7)5-9(14)6-11-4-8(2)13-16-11/h3-4H,5-6H2,1-2H3 |
InChI Key |
MYQXIQYLNFDQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)CC2=CC(=NO2)C |
Origin of Product |
United States |
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